molecular formula C8H10BrN2O4P B12757080 (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide CAS No. 125674-58-0

(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide

Cat. No.: B12757080
CAS No.: 125674-58-0
M. Wt: 309.05 g/mol
InChI Key: HVQHFBDNHRXPLS-UHFFFAOYSA-N
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Description

(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is a complex organic compound that features a pyridine ring, an isoxazoline ring, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide typically involves multi-step organic reactions. One common method includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form the isoxazoline ring . The pyridine ring is often introduced through a separate synthetic route involving the reaction of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Scientific Research Applications

Chemistry

In chemistry, (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is unique due to its combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

125674-58-0

Molecular Formula

C8H10BrN2O4P

Molecular Weight

309.05 g/mol

IUPAC Name

(3-pyridin-2-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid;hydrobromide

InChI

InChI=1S/C8H9N2O4P.BrH/c11-15(12,13)8-5-7(10-14-8)6-3-1-2-4-9-6;/h1-4,8H,5H2,(H2,11,12,13);1H

InChI Key

HVQHFBDNHRXPLS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=N2)P(=O)(O)O.Br

Origin of Product

United States

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